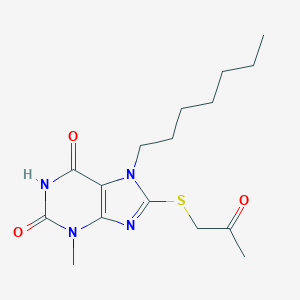![molecular formula C16H17N3O6S B404183 N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B404183.png)
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline is a complex organic compound with the molecular formula C16H17N3O6S. This compound is characterized by the presence of nitro groups and a sulfonyl group attached to a benzene ring, along with a butylamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline typically involves multiple steps:
Sulfonation: The sulfonyl group is introduced via sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amines.
Substitution: Sulfonamide derivatives.
Applications De Recherche Scientifique
N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline is used in various scientific research fields:
Mécanisme D'action
The mechanism of action of N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or activation of enzymatic activity . The butylamine side chain enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline .
- 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride .
Uniqueness
This compound is unique due to its combination of nitro, sulfonyl, and butylamine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C16H17N3O6S |
|---|---|
Poids moléculaire |
379.4g/mol |
Nom IUPAC |
N-butyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline |
InChI |
InChI=1S/C16H17N3O6S/c1-2-3-9-17-15-8-7-14(11-16(15)19(22)23)26(24,25)13-6-4-5-12(10-13)18(20)21/h4-8,10-11,17H,2-3,9H2,1H3 |
Clé InChI |
FORFOHRRYXEDIH-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(3-chloro-2-butenyl)-8-[(4-chlorobutyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404111.png)
![8-[(3-chloro-2-butenyl)sulfanyl]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404112.png)
![7-(3-chloro-2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404113.png)





![4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404121.png)

